molecular formula C11H15N3O3 B6633505 (1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B6633505
M. Wt: 237.25 g/mol
InChI Key: FEOWYDQIJYZWMU-BDAKNGLRSA-N
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Description

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a pyrazole moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(7-14-5-1-4-12-14)13-9-3-2-8(6-9)11(16)17/h1,4-5,8-9H,2-3,6-7H2,(H,13,15)(H,16,17)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWYDQIJYZWMU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the amide bond can produce primary or secondary amines.

Scientific Research Applications

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions.

    Medicine: The compound may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings and varying functional groups.

Uniqueness

(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a carboxylic acid group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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